molecular formula C22H26N2O3 B2718071 (2E)-3-(2,4-dimethoxyphenyl)-N-[4-(piperidin-1-yl)phenyl]prop-2-enamide CAS No. 497086-60-9

(2E)-3-(2,4-dimethoxyphenyl)-N-[4-(piperidin-1-yl)phenyl]prop-2-enamide

Cat. No.: B2718071
CAS No.: 497086-60-9
M. Wt: 366.461
InChI Key: UDPIOZYBDUONEH-NTUHNPAUSA-N
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Description

(2E)-3-(2,4-dimethoxyphenyl)-N-[4-(piperidin-1-yl)phenyl]prop-2-enamide is a synthetic organic compound characterized by its complex molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2,4-dimethoxyphenyl)-N-[4-(piperidin-1-yl)phenyl]prop-2-enamide typically involves a multi-step process. The initial step often includes the preparation of the core structure through a series of condensation reactions. Common reagents used in these reactions include aldehydes, amines, and acyl chlorides. The reaction conditions usually require controlled temperatures and the presence of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and scalability. Techniques such as continuous flow synthesis and microwave-assisted synthesis are employed to enhance reaction rates and product yields.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2,4-dimethoxyphenyl)-N-[4-(piperidin-1-yl)phenyl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and solvents like ethanol, methanol, and dichloromethane. The reaction conditions vary depending on the desired transformation, but they generally require precise control of temperature, pressure, and pH.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(2E)-3-(2,4-dimethoxyphenyl)-N-[4-(piperidin-1-yl)phenyl]prop-2-enamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2E)-3-(2,4-dimethoxyphenyl)-N-[4-(piperidin-1-yl)phenyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(2,4-dimethoxyphenyl)-N-[4-(morpholin-1-yl)phenyl]prop-2-enamide: Similar in structure but with a morpholine ring instead of a piperidine ring.

    (2E)-3-(2,4-dimethoxyphenyl)-N-[4-(pyrrolidin-1-yl)phenyl]prop-2-enamide: Similar in structure but with a pyrrolidine ring instead of a piperidine ring.

Uniqueness

The uniqueness of (2E)-3-(2,4-dimethoxyphenyl)-N-[4-(piperidin-1-yl)phenyl]prop-2-enamide lies in its specific structural features, which confer distinct chemical and biological properties. These properties make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(E)-3-(2,4-dimethoxyphenyl)-N-(4-piperidin-1-ylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3/c1-26-20-12-6-17(21(16-20)27-2)7-13-22(25)23-18-8-10-19(11-9-18)24-14-4-3-5-15-24/h6-13,16H,3-5,14-15H2,1-2H3,(H,23,25)/b13-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDPIOZYBDUONEH-NTUHNPAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)N3CCCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)N3CCCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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